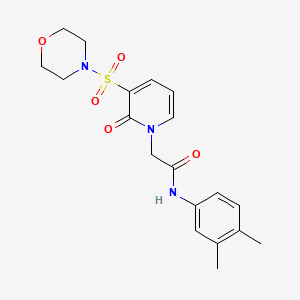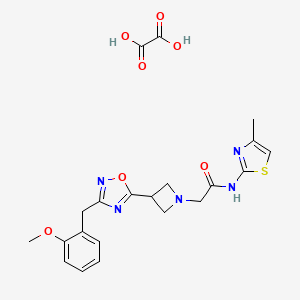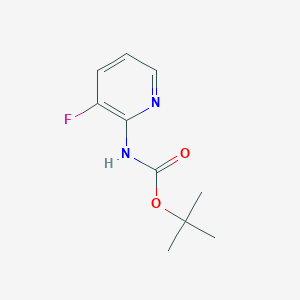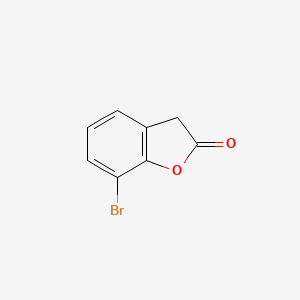
N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative within a class of compounds known for their diverse biological and chemical properties. These compounds often serve as a foundation for developing new therapeutic agents due to their complex molecular structures and versatile chemical reactivity.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired complex structures. For example, Bardiot et al. (2015) described the optimization of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, indicating a similar approach could be applicable for synthesizing the compound of interest. The process often involves adjustments to improve stability and activity, as seen in the development of antifungal agents (Bardiot et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide and its derivatives have been identified as potent antifungal agents, showing significant activity against various fungi species such as Candida and Aspergillus. These compounds have been optimized to improve plasmatic stability while maintaining their antifungal properties. Promising results were observed in both in vitro and in vivo models, including a murine model of systemic Candida albicans infection, demonstrating their potential for addressing fungal infections (Bardiot et al., 2015).
Structural and Inclusion Properties
Research has delved into the structural aspects of amide-containing derivatives of this compound, revealing fascinating inclusion properties. Studies have shown that these compounds can form gels and crystalline salts under certain conditions, and they can also form host–guest complexes with certain compounds. These complexes exhibit enhanced fluorescence emission properties compared to the parent compounds, indicating potential applications in material science and sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Hemolytic Activity
Derivatives of this compound have demonstrated notable antimicrobial properties. They were particularly effective against selected microbial species, indicating their potential as antimicrobial agents. Moreover, some of these compounds exhibited low toxicity and promising hemolytic activity, suggesting their suitability for further biological screening and potential therapeutic applications (Gul et al., 2017).
Enzyme Inhibition Properties
N-substituted derivatives of acetamide bearing a piperidine moiety have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds exhibited promising activity, with some demonstrating significant enzyme inhibition, highlighting their potential for therapeutic applications, especially in diseases where enzyme modulation is beneficial (Khalid et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-5-6-16(12-15(14)2)20-18(23)13-21-7-3-4-17(19(21)24)28(25,26)22-8-10-27-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKBWDBUHWFXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)



![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)



![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)


